

Vapor Pressure of Perfluoro-1,3-dimethylcyclohexane: A Technical Guide

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Compound of Interest

Compound Name: **Perfluoro-1,3-dimethylcyclohexane**

Cat. No.: **B1679598**

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Introduction

Perfluoro-1,3-dimethylcyclohexane (CAS No. 335-27-3), a fully fluorinated derivative of 1,3-dimethylcyclohexane, is a perfluorocarbon (PFC) liquid characterized by its exceptional chemical inertness and thermal stability.^{[1][2]} With the chemical formula C₈F₁₆, this compound is a colorless, odorless liquid with a high density and low surface tension.^{[1][2]} Its unique physicochemical properties make it a valuable material in a range of specialized applications, including as a heat transfer fluid, a dielectric fluid, and a tracer gas. A critical parameter governing its performance in these applications, as well as its environmental fate, is its vapor pressure.

This technical guide provides a comprehensive overview of the vapor pressure of **Perfluoro-1,3-dimethylcyclohexane**. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this fundamental thermodynamic property. This document will delve into the available experimental data, the theoretical underpinnings of vapor pressure, the methodologies for its measurement, and the mathematical models used for its prediction.

Physicochemical Properties of Perfluoro-1,3-dimethylcyclohexane

A thorough understanding of the vapor pressure of a substance begins with its fundamental physicochemical properties. These properties provide the context for its phase behavior and

volatility.

Property	Value	Source
Chemical Formula	C_8F_{16}	[1] [2]
Molecular Weight	400.06 g/mol	[1]
Appearance	Clear, colorless liquid	[1] [2]
Boiling Point	101-102 °C (374.15-375.15 K)	[3]
Melting Point	-55 °C (218.15 K)	[3]
Density	1.828 g/mL at 25 °C	[3]
Enthalpy of Vaporization (ΔH_{vap})	37.4 kJ/mol at 323 K	[4]

The strong carbon-fluorine bonds in **Perfluoro-1,3-dimethylcyclohexane** are responsible for its high thermal stability and chemical inertness.[\[2\]](#) These strong intermolecular forces also influence its vapor pressure characteristics.

Vapor Pressure Data for Perfluoro-1,3-dimethylcyclohexane

Experimentally determined vapor pressure data for **Perfluoro-1,3-dimethylcyclohexane** is not extensively available in the public domain across a wide range of temperatures. However, some key data points have been reported:

Temperature (°C)	Temperature (K)	Vapor Pressure (kPa)	Vapor Pressure (hPa)	Source
25	298.15	4.8	48	[1]
25	298.15	4.72	47.2	[5]

The vapor pressure of a liquid is a strong function of temperature. As the temperature increases, the kinetic energy of the molecules increases, leading to a higher rate of

evaporation and consequently a higher vapor pressure.[\[6\]](#) This relationship is non-linear and is governed by the thermodynamics of the liquid-vapor phase transition.

Theoretical Framework: The Clausius-Clapeyron and Antoine Equations

The relationship between vapor pressure and temperature can be described by fundamental thermodynamic principles. The Clausius-Clapeyron equation provides a theoretical basis for this relationship, linking the enthalpy of vaporization (ΔH_{vap}), temperature (T), and vapor pressure (P):

Where:

- P_1 and P_2 are the vapor pressures at temperatures T_1 and T_2 , respectively.
- ΔH_{vap} is the molar enthalpy of vaporization.
- R is the ideal gas constant (8.314 J/(mol·K)).

For practical applications, the semi-empirical Antoine equation is widely used to model the vapor pressure of pure substances over a specific temperature range with a high degree of accuracy.[\[2\]](#) The equation is expressed as:

Where:

- P is the vapor pressure.
- T is the temperature.
- A, B, and C are empirical constants specific to the substance.

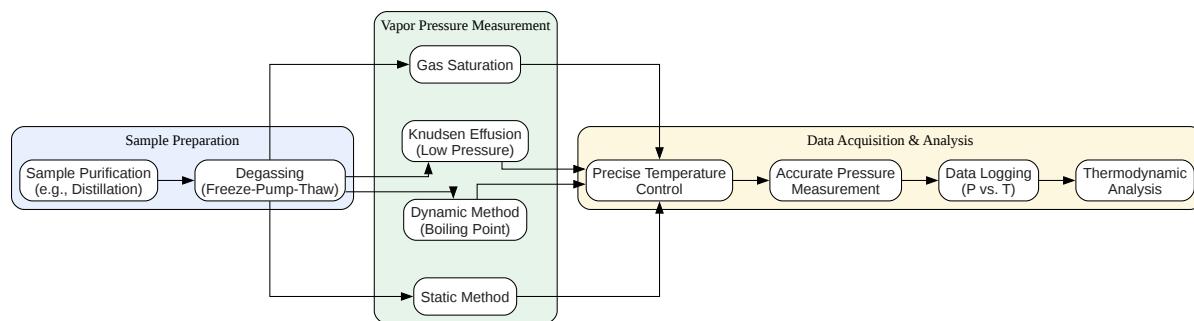
While the specific Antoine constants for **Perfluoro-1,3-dimethylcyclohexane** are not readily available in the literature, constants for other perfluorinated compounds can be used for comparative analysis and to illustrate the general trend. For example, the Antoine constants for perfluoro-n-octane are A = 2.98034, B = 1200.037, and C = -77.078 (for P in bar and T in K).[\[1\]](#) The absence of readily available Antoine constants for **Perfluoro-1,3-dimethylcyclohexane**

highlights the need for further experimental investigation to enable accurate process modeling and design.

Experimental Determination of Vapor Pressure

The accurate measurement of vapor pressure is crucial for obtaining reliable thermodynamic data. Several experimental techniques are employed, each suited for different pressure ranges and substance properties. The choice of method is critical and depends on the expected volatility of the compound.

Experimental Workflow for Vapor Pressure Measurement



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Caption: A generalized workflow for the experimental determination of vapor pressure.

Step-by-Step Methodologies:

- Static Method:

- A purified and degassed sample of the liquid is placed in a thermostatted vessel connected to a pressure measuring device.
- The sample is allowed to reach thermal and phase equilibrium at a set temperature.
- The pressure of the vapor in equilibrium with the liquid is directly measured.
- This method is suitable for a wide range of pressures and is considered a direct and accurate technique.[7]
- Dynamic Method (Boiling Point Method):
 - The liquid is heated, and the temperature at which it boils at a specific, controlled external pressure is measured.
 - At the boiling point, the vapor pressure of the liquid is equal to the external pressure.[6]
 - By varying the external pressure, a series of corresponding boiling points can be determined to construct a vapor pressure curve.
- Knudsen Effusion Method:
 - This method is particularly suited for substances with very low vapor pressures.
 - A small amount of the sample is placed in a cell with a small orifice of known area.
 - The cell is placed in a vacuum, and the rate of mass loss of the sample due to effusion of the vapor through the orifice is measured.
 - The vapor pressure can be calculated from the rate of effusion using the Hertz-Knudsen equation.[8]
- Gas Saturation Method:
 - A stream of an inert gas is passed through or over the liquid sample at a known flow rate and temperature.
 - The gas becomes saturated with the vapor of the substance.

- The amount of vaporized substance carried by the gas is determined, typically by trapping and weighing it.
- The partial pressure of the vapor, which is equal to the vapor pressure of the liquid, can then be calculated.[8]

The selection of the appropriate method is paramount for obtaining accurate data. For a compound like **Perfluoro-1,3-dimethylcyclohexane** with a moderate vapor pressure at ambient temperatures, the static and dynamic methods are generally well-suited.

Data Modeling and Prediction

In the absence of extensive experimental data, thermodynamic models and estimation methods can provide valuable insights into the vapor pressure behavior of a compound.

Thermodynamic Modeling

Advanced thermodynamic models, such as the Peng-Robinson or SAFT (Statistical Associating Fluid Theory) equations of state, can be used to predict the vapor pressure of fluids. These models require specific parameters for the substance of interest, which are often derived from a limited set of experimental data, such as the critical properties and a few vapor pressure points. While these models can provide good estimates, their accuracy is highly dependent on the quality and availability of the input parameters.

Vapor Pressure Estimation

For many perfluorinated compounds, experimental data is sparse. In such cases, group contribution methods can be employed to estimate vapor pressure. These methods are based on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups. While powerful, the accuracy of these methods for highly fluorinated compounds can be limited due to the unique electronic effects of fluorine atoms.

Conclusion

The vapor pressure of **Perfluoro-1,3-dimethylcyclohexane** is a critical parameter for its application in various scientific and industrial fields. While some experimental data is available,

a comprehensive, temperature-dependent dataset and validated Antoine equation constants are currently lacking in the public domain. This guide has provided an in-depth overview of the known properties, the theoretical basis for vapor pressure, the established experimental methodologies for its determination, and the approaches for its modeling and prediction. Further experimental investigation is warranted to fully characterize the vapor pressure curve of this important perfluorocarbon, which will enable more accurate process design, safety assessments, and environmental modeling.

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